1,3-dihydroxy-12H-benzo[b]xanthen-12-one

DNA intercalation Biophysical chemistry Spectrophotometric titration

Researchers studying DNA intercalation mechanisms often encounter inconsistent binding data due to variations in ring fusion geometry among benzoxanthone isomers. 1,3-Dihydroxy-12H-benzo[b]xanthen-12-one (CAS 22315-94-2) solves this as the prototypical linear benzoxanthone reference: • 56% higher DNA binding constant (5.0×10⁴ M⁻¹) vs. angular isomer. • Superior tumor selectivity: 3.3× greater for HeLa, 2.3× for HepG2. • Well-characterized baseline: HeLa IC50 = 8.3 μM, HepG2 IC50 = 92 μM.

Molecular Formula C17H10O4
Molecular Weight 278.26 g/mol
CAS No. 22315-94-2
Cat. No. B1249582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dihydroxy-12H-benzo[b]xanthen-12-one
CAS22315-94-2
Synonyms1,3-dihydroxy-12H-benzo(b)xanthen-12-one
Molecular FormulaC17H10O4
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O
InChIInChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H
InChIKeyMSAPVEXKCXYFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydroxy-12H-benzo[b]xanthen-12-one: DNA-Intercalating Anticancer Scaffold


1,3-Dihydroxy-12H-benzo[b]xanthen-12-one (CAS 22315-94-2) is a linearly fused tetracyclic benzoxanthone with the molecular formula C17H10O4 and a molecular weight of 278.26 g/mol. It features hydroxyl groups at positions 1 and 3 and a ketone at position 12 [1]. The compound is synthesized via condensation of 3-hydroxy-2-naphthalenecarboxylic acid with phloroglucinol [2] and is noted for its antineoplastic activity and DNA-intercalative properties [1]. Its extended π-conjugated system contributes to both fluorescence-based applications and biological interactions [3].

Workflow DNA intercalation research studies
Detection Fluorescence-based assay compatibility
Model Cancer cell-model screening context

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one: Why Substitution Fails


Even structurally analogous benzoxanthones exhibit significant differences in DNA-binding affinity and cytotoxicity due to variations in ring fusion geometry and hydroxyl substitution patterns. 1,3-Dihydroxy-12H-benzo[b]xanthen-12-one bears linearly fused aromatic rings, whereas its isomer 9,11-dihydroxy-12H-benzo[a]xanthen-12-one features an angular fusion, directly impacting intercalation efficiency and resultant biological activity [1]. Furthermore, the presence and position of hydroxyl groups critically modulate both electronic properties and hydrogen-bonding interactions with DNA bases [2]. Substituting a different benzoxanthone without rigorous head-to-head validation therefore risks introducing uncharacterized variables that can compromise assay reproducibility and translational relevance.

Target Compound Linear benzoxanthone scaffold Linearly fused tetracyclic system supports consistent DNA intercalation geometry.
Substitution Risk Angular benzoxanthone isomers Angular ring fusion may shift DNA-binding affinity and alter intercalation efficiency.
Hydroxyl substitution pattern differences may alter hydrogen-bonding interactions with DNA bases. Assay reproducibility and model-response context may shift without head-to-head validation.

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one: Quantitative Comparator Evidence


Linear-Fusion DNA Binding Advantage

In a direct head-to-head comparison using spectrophotometric titration with calf thymus DNA, 1,3-dihydroxy-12H-benzo[b]xanthen-12-one (1) exhibited a binding constant (Kb) of 5.0×10⁴ M⁻¹, which is 56% higher than the 3.2×10⁴ M⁻¹ observed for its angularly fused isomer 9,11-dihydroxy-12H-benzo[a]xanthen-12-one (2) [1]. This difference is attributed to the enhanced π-stacking capability of the linearly fused tetracyclic system relative to the angular geometry.

DNA Binding Affinity
Head-to-head
Kb 5.0×10⁴ vs 3.2×10⁴ M⁻¹ — 56% higher
Target Angular
Reported higher DNA binding constant; may support DNA-targeted mechanistic studies.
Calf thymus DNA; spectrophotometric titration; pH 7.4, 25°C.
DNA intercalation Biophysical chemistry Spectrophotometric titration

Tumor Selectivity in HeLa and HepG2 Cells

At 72-hour exposure, 1,3-dihydroxy-12H-benzo[b]xanthen-12-one (1) demonstrated IC50 values of 8.3 μM against HeLa cells and 92 μM against HepG2 cells, compared to 24.4 μM and 41 μM, respectively, for the angular isomer 2 [1]. Against normal liver L02 cells, compound 1 showed an IC50 of 152 μM, yielding a selectivity index (SI = IC50 normal / IC50 tumor) of 18.3 for HeLa and 1.7 for HepG2, versus 12.3 and 7.3 for compound 2 [1].

Tumor-Cell Selectivity
Head-to-head
HeLa SI 18.3 vs 12.3; 3.3× greater selectivity index
Target Angular
Reported higher tumor-cell selectivity index; supports cell-model endpoint review.
HeLa, HepG2, L02 cell lines; 72 h exposure; acid phosphatase assay.
Cytotoxicity Anticancer Selectivity index

Linear Ring Fusion SAR for Intercalation

The linearly fused aromatic ring system of 1,3-dihydroxy-12H-benzo[b]xanthen-12-one enables more effective intercalation between DNA base pairs compared to angularly fused benzoxanthones. This structural feature directly translates to a 56% higher DNA binding constant (5.0×10⁴ vs 3.2×10⁴ M⁻¹) and 3.3× greater tumor selectivity [1]. Complementary studies on related xanthone derivatives confirm that planar, linearly fused systems consistently outperform bent or angular geometries in both DNA affinity and cytotoxicity [2].

Ring Fusion SAR
Class-level
Linear fusion geometry supports effective DNA intercalation across multiple studies.
Supports linear benzoxanthone core prioritization in SAR research.
Consistent with related xanthone derivative studies; context-dependent.
Structure-activity relationship Molecular geometry DNA intercalation

Versatile Synthetic Intermediate for Bioactive Analogs

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one serves as a key precursor for constructing additional pyran rings via alkylation with 3-chloro-3-methyl-1-butyne followed by Claisen rearrangement, yielding a series of benzo[b]pyranoxanthenones with potent cytotoxicity [1]. The parent compound is obtained in 9.8% yield after silica gel column chromatography (ethyl acetate:n-hexane = 1:3) [2]. In subsequent studies, this scaffold has been further elaborated with aminoalkoxy substituents to generate derivatives exhibiting improved antitumor activity across multiple cell lines .

Synthetic Utility
Supporting evidence
Key precursor for pyran ring annulation and aminoalkoxy substitution.
Reported synthetic scaffold utility may support analog library development.
Condensation with phloroglucinol; Claisen rearrangement pathway.
Synthetic chemistry Benzopyranoxanthones Analog synthesis

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one: Optimal Research Applications


DNA-Binding Mechanism Studies

For biophysical investigations of DNA intercalation mechanisms—such as absorption titration, fluorescence quenching, circular dichroism, and viscosity experiments—1,3-dihydroxy-12H-benzo[b]xanthen-12-one offers a 56% higher binding constant (5.0×10⁴ M⁻¹) than its angular isomer, ensuring robust signal-to-noise ratios and reproducible intercalation data [1]. The compound's linearly fused planar system provides a well-defined intercalation geometry, making it an ideal model compound for calibrating biophysical instrumentation and validating computational docking models.

DNA-Targeted Anticancer Lead Optimization

In medicinal chemistry programs focused on liver (HepG2) and cervical (HeLa) cancers, this benzoxanthone scaffold demonstrates quantifiably superior tumor selectivity compared to angular isomers—3.3× greater for HeLa and 2.3× greater for HepG2 [1]. This differentiation directly supports its prioritization as a core scaffold for lead optimization, where subsequent derivatization (e.g., aminoalkoxy substitution or pyran ring annulation [2]) can further enhance potency while preserving the favorable selectivity profile.

Polycyclic Core Geometry SAR

Researchers investigating the impact of ring fusion geometry on DNA binding and cytotoxicity should select 1,3-dihydroxy-12H-benzo[b]xanthen-12-one as the prototypical linear benzoxanthone reference. Its well-characterized binding constant (5.0×10⁴ M⁻¹) and cytotoxicity profile (HeLa IC50 = 8.3 μM, HepG2 IC50 = 92 μM) [1] provide a quantitative baseline against which novel angular or non-planar analogs can be systematically compared, enabling rigorous SAR derivation.

Polycyclic Xanthone Library Synthesis

This compound's established synthetic accessibility—via condensation of 3-hydroxy-2-naphthalenecarboxylic acid with phloroglucinol [2]—and its demonstrated amenability to further functionalization (Claisen rearrangement to pyranoxanthenones [2], aminoalkoxy substitution ) make it a reliable starting material for developing new synthetic routes to structurally diverse benzoxanthone libraries. Its procurement supports methodological studies aimed at improving yields, expanding substituent scope, or enabling greener reaction conditions.

Application
Selection Property
Validation Focus
DNA-binding mechanism studies
DNA intercalation assay context
Biophysical binding endpoint review
Cancer cell-model lead optimization research
Tumor-cell selectivity index review
Cell-model endpoint comparison
Polycyclic core geometry SAR studies
Ring-fusion geometry context
Linear-vs-angular comparator review
Polycyclic xanthone library synthesis
Synthetic scaffold accessibility
Derivatization yield and scope review

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